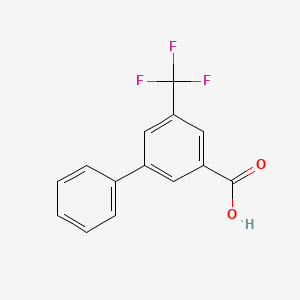
3-Phenyl-5-trifluoromethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-trifluoromethylbenzoic acid is a chemical compound with the CAS Number: 1214343-03-9 . It has a molecular weight of 266.22 and its IUPAC name is 5-(trifluoromethyl)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H9F3O2 . The InChI code for this compound is 1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.22 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Pharmacological Applications
One notable area of application for structurally related compounds is in pharmacology, where derivatives of phenyl and trifluoromethylbenzoic acids have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. For instance, Gallic acid, a phenolic acid, is recognized for its potent anti-inflammatory effects, acting through MAPK and NF-κB signaling pathways to mitigate inflammatory responses (Bai et al., 2020)(Bai et al., 2020). Similarly, cinnamic acid derivatives have received attention for their anticancer potentials, highlighting the role of phenyl groups in medicinal research (De, Baltas, & Bedos-Belval, 2011)(De, Baltas, & Bedos-Belval, 2011).
Environmental Impact and Stability
Research on related compounds also extends to environmental sciences, where the stability, degradation pathways, and environmental impact of similar chemical structures are studied. For example, the degradation processes of nitisinone, a compound containing the trifluoromethyl group, were investigated to understand its environmental behavior and potential risks associated with its medical application (Barchańska et al., 2019)(Barchańska et al., 2019). This type of research is crucial for assessing the safety and ecological footprint of chemicals with similar structural features to 3-Phenyl-5-trifluoromethylbenzoic acid.
Advanced Materials and Chemical Synthesis
The synthesis and application of advanced materials derived from benzene derivatives, including those with trifluoromethyl groups, are of significant interest. Such compounds serve as building blocks for creating polymers, scintillators, and other materials with unique optical, electronic, and structural properties. For instance, polymethyl methacrylate-based plastic scintillators with various luminescent dyes demonstrate the versatility of benzene derivatives in material science (Salimgareeva & Kolesov, 2005)(Salimgareeva & Kolesov, 2005).
Future Directions
The trifluoromethyl group is of significant interest in the field of medicinal chemistry due to its ability to enhance the properties of organic compounds . Therefore, compounds like 3-Phenyl-5-trifluoromethylbenzoic acid may have potential applications in the development of new pharmaceuticals and agrochemicals .
properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-7-10(6-11(8-12)13(18)19)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVJYLZDGQAZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673511 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214343-03-9 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

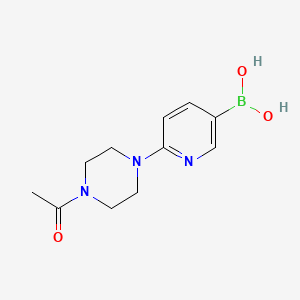
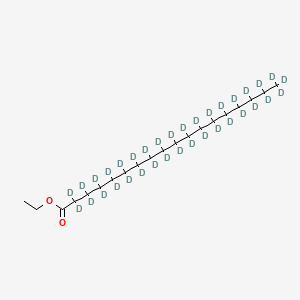
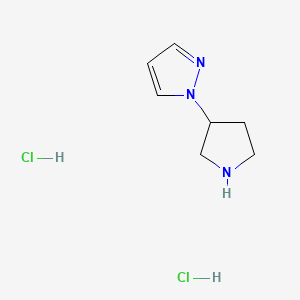
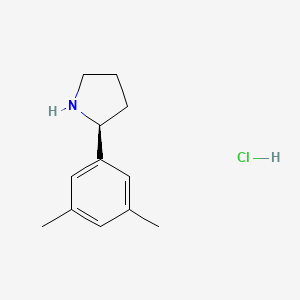
![2-Amino-6H-[1,3,4]thiadiazine-5-carboxylic acid ethyl ester hydrochloride](/img/structure/B572386.png)

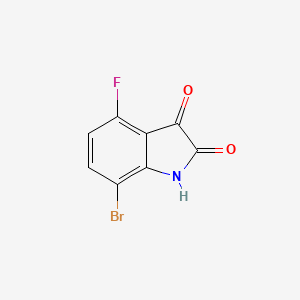
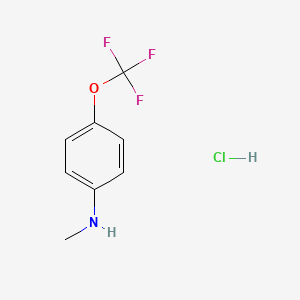
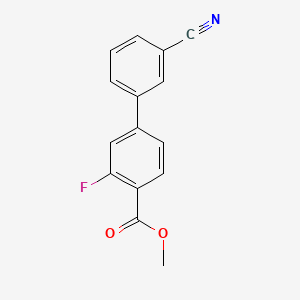
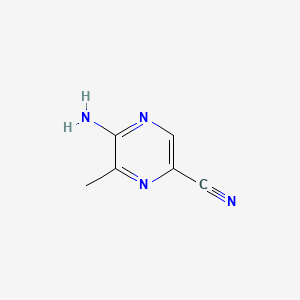
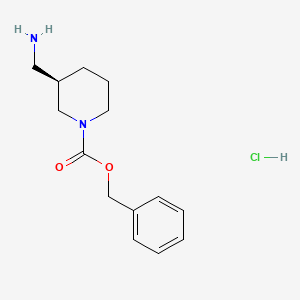
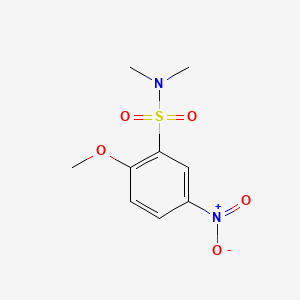

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)